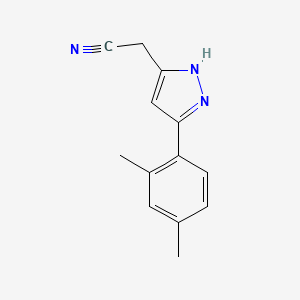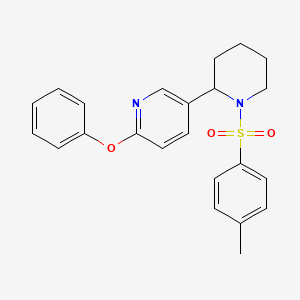
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring the availability of reagents, and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring could lead to the formation of imidazole N-oxides, while reduction could yield reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: Imidazole-containing compounds are used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound also contains an imidazole ring and is used as an analytical standard.
2-(1H-imidazol-1-yl)ethyl methacrylate: This compound features an imidazole ring and is used in polymer chemistry.
Uniqueness
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual-ring system can confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-12-3-5-14(9)7-6-13-4-2-10(11)8-13/h3,5,10H,2,4,6-8,11H2,1H3 |
InChI-Schlüssel |
BWBQLWXCVLFEIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCN2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)
